2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide
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Overview
Description
2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the reaction of 2-methylpentanoyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes and ultimately causing cell death in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide stands out due to its unique combination of a thiadiazole ring and a trifluoromethyl group, which imparts enhanced biological activity and stability. This makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
Molecular Formula |
C9H12F3N3OS |
---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C9H12F3N3OS/c1-3-4-5(2)6(16)13-8-15-14-7(17-8)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,15,16) |
InChI Key |
DJJVGMOXRDJGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)C(F)(F)F |
Origin of Product |
United States |
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